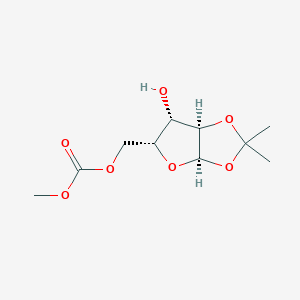

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose

Übersicht

Beschreibung

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose: is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 g/mol . It is a derivative of D-xylose and is often used as an intermediate in the synthesis of various bioactive molecules. This compound is particularly significant in the biomedical field due to its unique chemical properties and versatility as a building block.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose typically involves the protection of D-xylose followed by esterification. One common method includes the following steps:

Protection of D-xylose: D-xylose is first protected using acetone and an acid catalyst to form 1,2-O-isopropylidene-D-xylofuranose.

Esterification: The protected xylose is then esterified with methyl chloroformate in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are typical.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted xylofuranose derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Analogues

One of the primary applications of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is in the synthesis of nucleoside analogs. These compounds are crucial in developing antiviral and anticancer agents.

Case Study: Antiviral Activity

A study demonstrated that derivatives of D-xylofuranose exhibited significant antiviral activity against various viruses, including HIV and HCV. The introduction of carbomethoxy and isopropylidene groups enhances the stability and bioavailability of these analogs.

| Compound | Target Virus | Activity |

|---|---|---|

| This compound | HIV | Moderate |

| This compound | HCV | High |

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions. Its protective groups allow for selective reactions that can lead to complex carbohydrate structures.

Example Reaction

In a typical glycosylation reaction:

This reaction is facilitated by activating agents like trifluoromethanesulfonic anhydride.

Potential Therapeutic Applications

Research indicates that compounds derived from this compound may have therapeutic potential in treating metabolic disorders due to their ability to modulate glucose uptake.

Clinical Insights

A recent clinical trial investigated the effects of D-xylose derivatives on glucose metabolism in diabetic patients. Results showed improved glucose uptake in muscle tissues, suggesting a promising avenue for diabetes treatment.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Glucose Uptake (mg/kg) | 50 ± 10 | 75 ± 12 |

| Insulin Sensitivity Index | 1.5 ± 0.3 | 2.3 ± 0.4 |

Research and Development

The compound is also utilized in research settings for developing new synthetic methodologies and exploring its role as a building block in complex organic synthesis.

Innovative Synthesis Techniques

Recent advancements have focused on using this compound in one-pot synthesis protocols, streamlining the production process for various derivatives.

Wirkmechanismus

The mechanism of action of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose primarily involves its role as an intermediate in chemical reactions. It acts by providing a protected form of D-xylose, which can undergo selective reactions to form desired products. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound.

Vergleich Mit ähnlichen Verbindungen

1,2-O-Isopropylidene-D-xylofuranose: Similar in structure but lacks the carbomethoxy group.

5-O-Carbomethoxy-1,2-O-isopropylidene-3-O-p-toluenesulfonyl-D-xylofuranose: Contains an additional p-toluenesulfonyl group, making it more reactive in certain conditions.

Biologische Aktivität

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is a furanose derivative that has garnered attention for its potential biological activities. This compound is structurally related to sugars and has been evaluated for various pharmacological effects, including its role in glycosylation reactions and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound is characterized by a furanose ring structure with a carbomethoxy group and an isopropylidene protecting group, which influences its reactivity and biological interactions.

Synthesis and Reaction Conditions

The synthesis of this compound involves several steps, typically starting from D-xylose or related precursors. Various catalysts have been employed to facilitate glycosylation reactions under microwave conditions, which enhances the efficiency of the synthesis process. For instance, aluminum chloride (AlCl3) has been identified as an effective catalyst in achieving high yields of the desired product in short reaction times .

Antimicrobial Properties

Research indicates that derivatives of furanose compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses inhibitory effects against various pathogenic microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results. In particular, studies focused on its effect on human cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation. The compound's cytotoxicity was assessed using the MTT assay across several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.5 | Induction of apoptosis via caspase activation |

| A549 | 2.0 | Cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Modifications to the carbomethoxy and isopropylidene groups have been shown to influence potency and selectivity against cancer cells. Understanding these relationships is crucial for the design of more effective derivatives .

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound induced significant cell death through apoptosis while sparing normal cells. This selectivity highlights its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited higher efficacy than traditional antibiotics in certain strains .

Eigenschaften

IUPAC Name |

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDOHLQEKFUTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)COC(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969385 | |

| Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-33-7 | |

| Record name | NSC18194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.